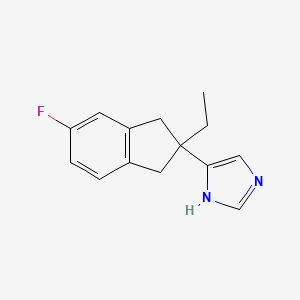

Fipamezole

概要

説明

フィパメゾールは、神経疾患、特にパーキンソン病の治療における潜在的な治療効果について調査されている低分子薬です。 アドレナリン受容体アルファ-2アンタゴニストとしての役割が知られており、これは脳内の特定の神経伝達物質の作用を阻害できることを意味します .

準備方法

フィパメゾールの調製には、いくつかの合成経路と反応条件が関係します。 その方法の1つは、医薬的に許容される塩とその中間体の調製を含みます。 このプロセスには、特定の式の化合物とその調製方法が含まれます . 工業生産方法は、これらの合成経路を最適化することに重点を置いて、最終製品の高収率と純度を確保します .

化学反応の分析

フィパメゾールは、酸化、還元、置換反応などのさまざまな種類の化学反応を受けます。 これらの反応で使用される一般的な試薬と条件には、強力な酸化剤、還元剤、および反応を促進する特定の触媒が含まれます。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります .

科学研究における用途

パーキンソン病患者のレボドパ誘発ジスキネジアを軽減する可能性を示しています . さらに、神経性起立性低血圧と多系統萎縮への影響についても調査されています . アドレナリン受容体を調節する化合物の能力は、さまざまな神経および心臓血管疾患の研究において貴重なツールとなっています .

科学的研究の応用

It has shown promise in reducing levodopa-induced dyskinesias in patients with Parkinson’s disease . Additionally, it has been investigated for its effects on neurogenic orthostatic hypotension and multiple system atrophy . The compound’s ability to modulate adrenergic receptors makes it a valuable tool in studying various neurological and cardiovascular diseases .

作用機序

フィパメゾールの作用機序には、アドレナリン受容体アルファ-2アンタゴニストとしての役割が関係しています。 これらの受容体を阻害することにより、フィパメゾールはノルエピネフリンなどの神経伝達物質の放出を調節できます。ノルエピネフリンは、さまざまな生理機能を調節する上で重要な役割を果たしています。 このモジュレーションは、神経疾患、特に運動制御と血圧調節に関連する症状の軽減に役立ちます .

類似の化合物との比較

フィパメゾールは、アドレナリン受容体アルファ-2の特異的な標的化においてユニークです。 類似の化合物には、イダゾキサンやアチパメゾールなどの他のアドレナリン受容体アンタゴニストが含まれます。 フィパメゾールの独特の化学構造と薬理学的プロファイルは、これらの化合物とは異なります。

類似化合物との比較

Fipamezole is unique in its specific targeting of adrenergic receptor alpha-2. Similar compounds include other adrenergic receptor antagonists such as idazoxan and atipamezole. this compound’s distinct chemical structure and pharmacological profile set it apart from these compounds.

特性

IUPAC Name |

5-(2-ethyl-5-fluoro-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2/c1-2-14(13-8-16-9-17-13)6-10-3-4-12(15)5-11(10)7-14/h3-5,8-9H,2,6-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUAWAUCNFBQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=C(C1)C=C(C=C2)F)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869997 | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150586-58-6 | |

| Record name | Fipamezole [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150586586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06585 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T5RCK09KHV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

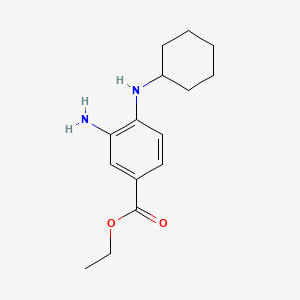

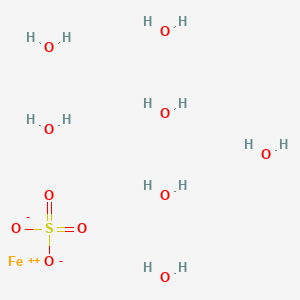

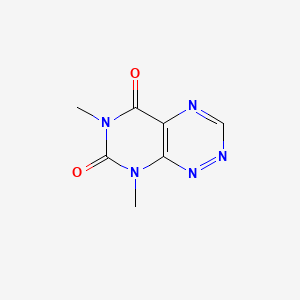

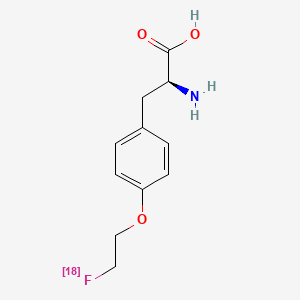

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

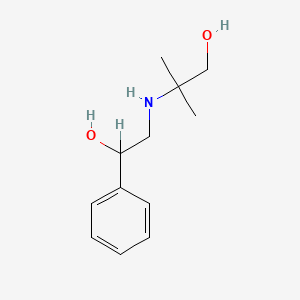

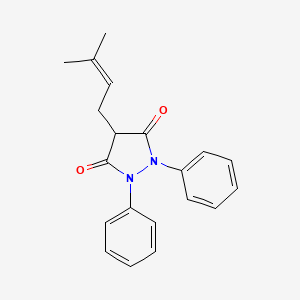

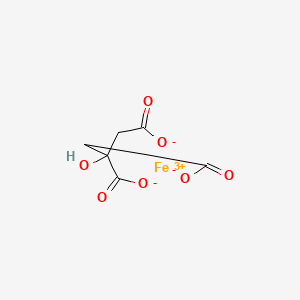

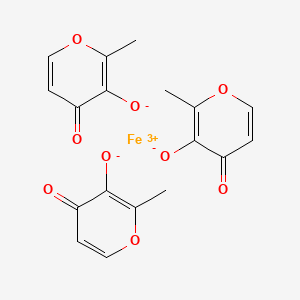

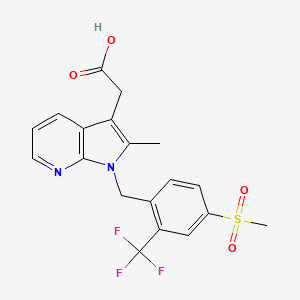

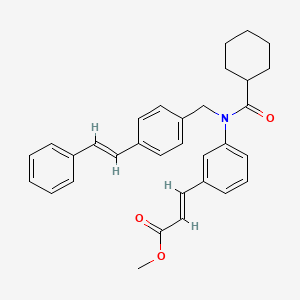

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)